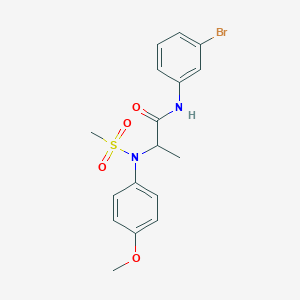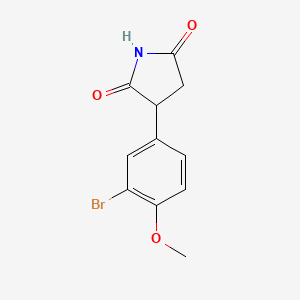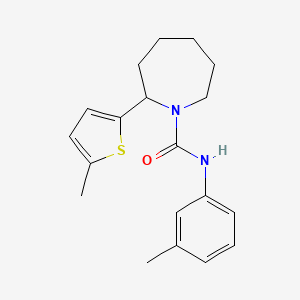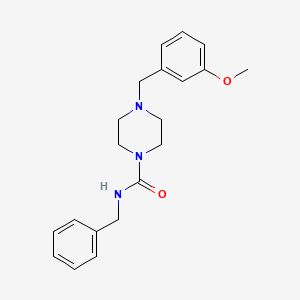
N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. BPPMA belongs to the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of enzymes involved in the breakdown of proteins.
作用機序
N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of a specific protease enzyme called cathepsin B, which is overexpressed in many types of cancer cells. Cathepsin B plays a crucial role in the degradation of extracellular matrix proteins, which is necessary for cancer cells to invade and metastasize. By inhibiting cathepsin B, N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to have low toxicity and minimal side effects in animal studies.
実験室実験の利点と制限
One of the main advantages of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for cathepsin B, which makes it a promising candidate for cancer therapy. However, N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has some limitations for lab experiments, including its low solubility in water and its relatively high cost compared to other protease inhibitors.
将来の方向性
There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the evaluation of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide and to identify potential biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in cancer patients, and the results of these trials will provide valuable information for future research.
合成法
The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves the reaction of 3-bromoaniline, 4-methoxybenzaldehyde, and N-methylsulfonylalanine in the presence of a catalyst and a solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The yield of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be improved by optimizing the reaction conditions and by using high purity starting materials.
科学的研究の応用
N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential applications in cancer treatment. Protease inhibitors like N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can inhibit the activity of enzymes involved in the breakdown of proteins, which can prevent the growth and spread of cancer cells. N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have potent anti-cancer activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12(17(21)19-14-6-4-5-13(18)11-14)20(25(3,22)23)15-7-9-16(24-2)10-8-15/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAPMLOXBNFTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)


![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)


![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)



![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5145202.png)